![molecular formula C14H12ClN5O2 B2464843 N-((8-hidroxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)-2-(2-clorofenil)acetamida CAS No. 2034596-67-1](/img/structure/B2464843.png)
N-((8-hidroxi-[1,2,4]triazolo[4,3-a]pirazin-3-il)metil)-2-(2-clorofenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H12ClN5O2 and its molecular weight is 317.73. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Investigación: Los compuestos derivados de esta estructura se han investigado como posibles inhibidores de la cinasa c-Met. Específicamente, el derivado 22i demostró una excelente actividad antitumoral contra líneas celulares de cáncer (A549, MCF-7 y HeLa) con valores de IC50 de 0.83 μM, 0.15 μM y 2.85 μM, respectivamente. Además, exhibió una inhibición superior de la cinasa c-Met a nivel nanomolar (IC50 = 48 nM) .
- Investigación: Los investigadores han explorado su síntesis utilizando el acoplamiento electroquímico de especies de tetrazol con 2,6-dimetoxi-pirazina, seguido de ciclación UV. Este método proporciona una ruta efectiva para los derivados de 1,2,4-triazolo[4,3-a]pirazina .
- Investigación: Se diseñaron, sintetizaron y evaluaron nuevos derivados de [1,2,4]triazolo[4,3-a]quinoxalina, estructuralmente relacionados con nuestro compuesto. Estos derivados mostraron prometedoras actividades de intercalación del ADN contra líneas celulares de cáncer .
- Investigación: Se ha desarrollado una síntesis de una sola olla de [1,2,4]triazolo[4,3-a]piridinas sustituidas a partir de 2-hidrazinopiridina y aldehídos aromáticos sustituidos. Este enfoque suave y atómico económico proporciona acceso a estos compuestos heterocíclicos .
Inhibición de la cinasa c-Met
Química sintética
Actividades de intercalación del ADN
Síntesis atómica económica
Mecanismo De Acción
Target of Action
Similar compounds, such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, have been found to intercalate with dna . This suggests that the compound might also interact with DNA as its primary target.
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might interact with its targets (potentially dna) through a process called intercalation . Intercalation is a mode of interaction where a molecule inserts itself between the base pairs in the DNA double helix, causing disruption in the DNA structure and function.
Biochemical Pathways
Dna intercalation can affect various biochemical pathways, including dna replication and transcription, leading to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
If this compound acts as a dna intercalator, it could potentially lead to disruptions in dna replication and transcription, resulting in cell cycle arrest and apoptosis .
Actividad Biológica
The compound 2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H11ClN6O2, with a molecular weight of approximately 309.28 g/mol. The structure features a chlorophenyl group and a triazolopyrazine moiety, which are significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H11ClN6O2 |
Molecular Weight | 309.28 g/mol |
Chemical Structure | Structure |
Synthesis
The synthesis of this compound involves the reaction of 2-chlorobenzoyl chloride with 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazine under controlled conditions. The resulting product is purified through recrystallization to obtain a high yield of the target compound.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo-pyrazines exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays revealed that it possesses a minimum inhibitory concentration (MIC) ranging from 3.9 to 31.5 µg/mL against these pathogens .
Anticancer Properties
In vitro cytotoxicity tests were conducted on several human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated promising anticancer activity with IC50 values indicating effective inhibition of cell growth. For instance, it showed an IC50 of approximately 12.50 µM against MCF-7 cells .
The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Molecular docking studies have suggested that the compound binds effectively to targets such as Aurora-A kinase, potentially disrupting mitotic processes .
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives including our compound. The results indicated that compounds with similar structures exhibited enhanced activity against resistant strains of bacteria .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer potential of triazole derivatives, the compound was part of a series that showed significant growth inhibition in cancer cell lines. The results highlighted its potential as a lead compound for further development in cancer therapeutics .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c15-10-4-2-1-3-9(10)7-12(21)17-8-11-18-19-13-14(22)16-5-6-20(11)13/h1-6H,7-8H2,(H,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKVZXJSKFHVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=NN=C3N2C=CNC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.